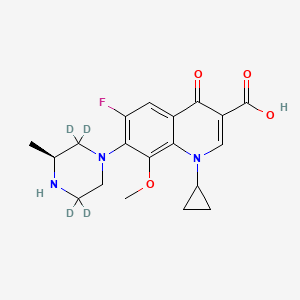

l-Gatifloxacin-d4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22FN3O4 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-[(3S)-2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1/i5D2,8D2 |

InChI Key |

XUBOMFCQGDBHNK-RRUSYNGWSA-N |

Isomeric SMILES |

[2H]C1(CN(C([C@@H](N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of l-Gatifloxacin-d4

This technical guide provides a comprehensive overview of the synthesis of l-Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathway, experimental protocols, and the critical isotopic labeling process.

Introduction

l-Gatifloxacin is a potent antibacterial agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria. The introduction of deuterium atoms into drug molecules, a process known as isotopic labeling, is a critical strategy in drug metabolism and pharmacokinetic (DMPK) studies. The deuterated analog, this compound, serves as an invaluable internal standard for quantitative bioanalytical assays by mass spectrometry due to its distinct mass, while retaining similar physicochemical properties to the parent drug. The chemical name for this compound is 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid[1].

Synthetic Pathway and Isotopic Labeling

The synthesis of this compound follows a convergent synthetic strategy, mirroring the established routes for unlabeled Gatifloxacin. The key step involves the nucleophilic substitution of a fluorine atom on the quinoline core with the isotopically labeled 2,2,5,5-tetradeuterio-3-methylpiperazine.

Synthesis of the Deuterated Intermediate: 2,2,5,5-tetradeuterio-3-methylpiperazine

The critical deuterated reagent, 2,2,5,5-tetradeuterio-3-methylpiperazine, is not readily commercially available and must be synthesized. A plausible synthetic route involves the reduction of a suitable precursor, such as a 3-methylpiperazine-2,5-dione, with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄). This approach ensures the specific incorporation of four deuterium atoms at the desired positions.

Final Condensation Step

The final step in the synthesis of this compound is the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with the deuterated piperazine derivative. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature.

Experimental Protocols

While a specific, published experimental protocol for this compound is not available, the following procedure is a well-established method for the synthesis of unlabeled Gatifloxacin and is directly adaptable for the synthesis of the deuterated analog by substituting 2-methylpiperazine with 2,2,5,5-tetradeuterio-3-methylpiperazine.

Synthesis of this compound

Materials and Reagents:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

-

2,2,5,5-tetradeuterio-3-methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Deionized water

-

Acetonitrile

Procedure:

-

Under a nitrogen atmosphere, suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid (1 equivalent) and 2,2,5,5-tetradeuterio-3-methylpiperazine (2.1 equivalents) in DMSO.

-

Heat the reaction mixture to 55°C and maintain for 24 hours, with continuous stirring.

-

After 24 hours, add toluene to the reaction mixture.

-

Cool the mixture to 5°C and allow it to stir at this temperature overnight.

-

Filter the resulting precipitate under vacuum.

-

Wash the collected solid with acetonitrile and then with water.

-

Dry the product under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1190043-25-4 | C₁₉H₁₈D₄FN₃O₄ | 379.42 |

Table 1: Physicochemical Properties of this compound[1]

| Parameter | Value | Reference |

| Purity | >95% (HPLC) | Commercial Product Data[1] |

| Typical Yield (for unlabeled Gatifloxacin) | 66-76% | Published Synthetic Protocols[2][3] |

| Isotopic Purity | >98% (Expected) | - |

Table 2: Synthesis and Purity Data

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the preparation of this compound.

A diagram illustrating the overall synthetic workflow for this compound.

A flowchart depicting the logical progression of the synthesis process.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of l-Gatifloxacin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of l-Gatifloxacin-d4, a deuterated isotopologue of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and mechanistic insights.

Core Physical and Chemical Data

The incorporation of deuterium in this compound provides a valuable tool for various research applications, including metabolic profiling and pharmacokinetic studies, due to its distinct mass. While extensive experimental data for the deuterated form is not broadly available, the following tables summarize the known properties of this compound and its non-deuterated counterpart, l-Gatifloxacin, for comparative analysis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | |

| Molecular Weight | 379.42 g/mol | |

| CAS Number | 1190043-25-4 | |

| Melting Point | 175-177 °C | |

| Appearance | White to off-white solid |

Table 2: Physical and Chemical Properties of l-Gatifloxacin (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₂FN₃O₄ | [1] |

| Molecular Weight | 375.39 g/mol | [2] |

| Melting Point | 182-185 °C | [1] |

| Boiling Point | 607.8 ± 55.0 °C (Predicted) | [2] |

| Density | 1.386 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa (Strongest Acidic) | 5.49 | |

| pKa (Strongest Basic) | 8.82 | |

| Solubility in DMSO | ~1 mg/mL | |

| Solubility in DMF | ~10 mg/mL | |

| Aqueous Solubility | Sparingly soluble in aqueous buffers; 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2) |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Gatifloxacin exerts its bactericidal effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. The following diagram illustrates the inhibitory action of Gatifloxacin on these key cellular processes.

Caption: Gatifloxacin's inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analytical characterization of Gatifloxacin, which can be adapted for this compound.

Synthesis of Gatifloxacin

A common synthetic route for Gatifloxacin involves the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid with 2-methylpiperazine in a dipolar aprotic solvent, such as DMSO.

References

Solubility and Stability of L-Gatifloxacin-d4 in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of L-Gatifloxacin-d4, a deuterated analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The data presented is primarily based on studies of Gatifloxacin, with the reasonable scientific assumption that the deuterated form exhibits comparable physicochemical properties. This document is intended to serve as a valuable resource for professionals in drug development and research, offering critical data for formulation, analytical method development, and stability-indicating assays.

Core Executive Summary

This compound, as with its non-deuterated counterpart, demonstrates varied solubility across a range of solvents. It is sparingly soluble in aqueous buffers but shows enhanced solubility in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The solubility is pH-dependent, a crucial factor for consideration in formulation development.[2] Stability studies reveal that this compound is susceptible to degradation under certain conditions, including exposure to light and hydrolysis at low pH.[3][4] Optimal stability in aqueous solutions is observed around pH 6.0.[3]

Solubility Data

The solubility of a drug substance is a critical parameter that influences its bioavailability and the feasibility of various dosage forms. The following tables summarize the quantitative solubility data for Gatifloxacin in a variety of solvents.

Table 1: Solubility of Gatifloxacin in Organic Solvents

| Solvent | Solubility (mg/mL) | Solubility (mole fraction, x 10³) at 298.15 K |

| Dimethylformamide (DMF) | ~10 | 5.657 |

| Dimethyl sulfoxide (DMSO) | ~1 | - |

| Ethyl Acetate | - | 6.789 |

| Butanone | - | 3.488 |

| Acetonitrile | - | 2.811 |

| n-Butanol | - | 2.246 |

| Acetone | - | 1.766 |

| 1,4-Dioxane | - | 1.288 |

| n-Propanol | - | 0.922 |

| Ethanol | Slightly soluble | 0.698 |

| Methanol | - | 0.531 |

| Isopropanol | - | 0.401 |

| Toluene | - | 0.261 |

| Acetic Acid | Freely soluble | - |

| Oleic Acid | 155.0 ± 0.3 mg/mL | - |

| Precirol® ATO 5 | 80.0 ± 1.3 mg/g | - |

| Geleol™ | 53.0 ± 1.6 mg/g | - |

Table 2: Solubility of Gatifloxacin in Aqueous Systems

| Solvent System | Solubility |

| Water | Slightly soluble, pH-dependent |

| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL |

| Aqueous Buffers | Sparingly soluble |

| At pH 4 | 60 mg/mL |

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is paramount for ensuring its safety and efficacy. Gatifloxacin has been shown to degrade under specific environmental conditions.

Table 3: Stability of Gatifloxacin under Various Conditions

| Condition | Observation |

| pH | Undergoes hydrolysis at low pH. Optimum stability is at pH 6.0. |

| Light Exposure | Significant degradation occurs upon exposure to light. A 10% loss of potency was observed after 10 months of light exposure at room temperature. |

| Aqueous Solution | It is recommended not to store aqueous solutions for more than one day. |

| Buffers | The type of buffer significantly affects the rate of hydrolysis, especially at low pH. Phosphate buffer provides optimal stability. The rate of hydrolysis increases with an increase in the concentration of the phosphate buffer. |

| Ionic Strength | The rate of hydrolysis increases as the ionic strength of the solution increases. |

| Temperature | In a solid state, it is stable for at least 4 years when stored at -20°C. |

| Forced Degradation | Gatifloxacin degrades under acidic, basic, oxidative, and photolytic stress conditions. |

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results and for the development of new analytical methods.

Protocol 1: Determination of Equilibrium Solubility

This protocol is based on the isothermal saturation method.

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in terms of mass/volume (e.g., mg/mL) or as a mole fraction.

Protocol 2: Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of this compound.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically employed. The mobile phase is a mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) at a specific ratio and pH.

-

Standard and Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. Working standard solutions are prepared by diluting the stock solution with the mobile phase. Samples from stability studies are diluted to fall within the calibration range.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound is subjected to stress conditions, including:

-

Acid Hydrolysis: Treatment with an acid (e.g., 1N HCl) at an elevated temperature.

-

Base Hydrolysis: Treatment with a base (e.g., 1N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Exposure of the solid drug to dry heat.

-

Photolytic Degradation: Exposure of the drug solution to UV light.

-

-

Analysis: The stressed samples are injected into the HPLC system, and the chromatograms are recorded.

-

Data Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed sample to that of an unstressed standard.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability analysis.

Degradation Pathways of Gatifloxacin

Caption: Key degradation pathways for Gatifloxacin.

References

commercial suppliers and availability of l-Gatifloxacin-d4

An In-depth Whitepaper on the Commercial Availability, and Technical Application of L-Gatifloxacin-d4 for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the commercial availability of this compound, a deuterated isotopologue of the fluoroquinolone antibiotic Gatifloxacin. This guide is intended for research scientists and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds. The availability of the compound can vary, with some suppliers offering it from stock while others provide it on a custom synthesis basis. It is primarily intended for research use only and not for diagnostic or therapeutic purposes.[1] The table below summarizes the key information from prominent suppliers.

| Supplier | Product Name | CAS Number | Availability | Notes |

| Santa Cruz Biotechnology | Gatifloxacin-d4 | 1190043-25-4 | Inquire | For Research Use Only.[1] |

| Simson Pharma Limited | Gatifloxacin-D4 | 1190043-25-4 | Custom Synthesis | Accompanied by a Certificate of Analysis.[2] |

| MedChemExpress | Gatifloxacin-d4 | 1190043-25-4 | Inquire | Available as a solid.[3] |

| LGC Standards | Gatifloxacin-d4 | 1190043-25-4 | Inquire | Purity reported as >95% by HPLC.[2] |

| BOC Sciences | Gatifloxacin-[d4] | 1190043-25-4 | Inquire | Isotope labelled compound of Gatifloxacin. |

| Nanjing Shizhou Biology Technology Co.,Ltd | Gatifloxacin-d4 HCl | Not Specified | Inquire | Available in 1mg, 5mg packages with 95% purity. |

| Shanghai Saikerui Biotechnology Co. , Ltd. | Gatifloxacin-d4 HCl | Not Specified | Inquire | Available in 1mg, 5mg, 10mg packages with 98+% purity. |

Technical Data

This compound is a stable isotope-labeled version of Gatifloxacin, with four deuterium atoms incorporated into the 3-methylpiperazinyl moiety. This labeling makes it an ideal internal standard for quantitative analysis of Gatifloxacin by mass spectrometry, as it is chemically identical to the analyte but has a distinct mass.

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | |

| Molecular Weight | 379.42 g/mol | |

| CAS Number | 1190043-25-4 | |

| Chemical Purity | >95% (HPLC) | |

| Isotopic Purity | >95% (Typically stated on Certificate of Analysis) | |

| Appearance | White to off-white solid | |

| Storage | -20°C |

Note: Detailed information regarding purity, isotopic enrichment, and lot-specific data is provided in the Certificate of Analysis (CoA) from the supplier.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, its primary application is as an internal standard in bioanalytical methods, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Gatifloxacin in biological matrices. The following is a representative protocol synthesized from established methods for fluoroquinolone analysis.

Objective: To determine the concentration of Gatifloxacin in human plasma using LC-MS/MS with this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in a suitable solvent (e.g., methanol).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution to create calibration standards. Prepare a working solution of the IS at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 20 µL of the IS working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Positive ion electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor to product ion transitions for both Gatifloxacin and this compound.

-

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Gatifloxacin to the IS against the concentration of the calibration standards.

-

Determine the concentration of Gatifloxacin in the plasma samples from the calibration curve.

Visualizations

Procurement and Utilization Workflow

The following diagram illustrates the typical workflow for acquiring and utilizing this compound in a research setting.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and bioanalysis, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity and specificity. However, the inherent variability in sample preparation, instrument response, and matrix effects can compromise the integrity of quantitative data. To mitigate these challenges, the use of internal standards is a well-established practice, and among the various types, deuterated standards have emerged as the gold standard. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and best practices for the use of deuterated standards in mass spectrometry.

The Fundamental Principle: Why Deuterated Standards Excel

A deuterated internal standard is a molecule in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D). The core principle behind its efficacy lies in its near-identical physicochemical properties to the analyte of interest.[1] This chemical similarity ensures that the deuterated standard behaves almost identically to the analyte during every step of the analytical workflow, from extraction and chromatography to ionization in the mass spectrometer.[1][2]

Despite this chemical resemblance, the mass difference imparted by the deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard.[1] By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, a ratio of the analyte's response to the internal standard's response can be calculated. This ratio effectively normalizes for variations, leading to significantly more accurate and precise quantification.[3]

Quantitative Performance: A Data-Driven Comparison

The superiority of deuterated internal standards over other types, such as structural analogs, is not merely theoretical. The following tables summarize the quantitative performance improvements observed when employing deuterated standards.

Table 1: Comparison of Accuracy and Precision with Deuterated vs. Structural Analog Internal Standards

| Analyte | Internal Standard Type | Concentration Level | Accuracy (%) | Precision (%RSD) |

| Drug X | Deuterated (Drug X-d4) | Low QC | 102.3 | 3.1 |

| Mid QC | 98.9 | 2.5 | ||

| High QC | 101.5 | 2.8 | ||

| Structural Analog | Low QC | 115.8 | 12.4 | |

| Mid QC | 109.2 | 9.8 | ||

| High QC | 112.7 | 11.5 |

Data is representative and compiled from principles described in referenced literature.

Table 2: Impact of Internal Standard Choice on Matrix Effect Compensation

| Analyte | Internal Standard | Matrix | Matrix Effect (%) | %RSD of Matrix Effect |

| Pesticide Y | None | Cannabis Flower | 65.2 | 25.7 |

| Structural Analog | Cannabis Flower | 85.1 | 15.3 | |

| Deuterated (Pesticide Y-d3) | Cannabis Flower | 98.7 | 4.2 |

The Kinetic Isotope Effect: A Double-Edged Sword

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of reaction if the cleavage of this bond is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze C-H bond cleavage, the KIE can be significant.

This effect can be leveraged in drug development to improve a drug's metabolic stability, potentially leading to a longer half-life and reduced dosing frequency. However, when using a deuterated standard for quantification, a significant KIE can be a drawback if it leads to different metabolic stability between the analyte and the standard in biological samples.

Table 3: Examples of Deuterium Kinetic Isotope Effects in P450-Mediated Reactions

| Substrate | P450 Isoform | Reaction | KIE (kH/kD) |

| N,N-Dimethylphentermine | CYP2B4 | N-Demethylation | 1.6 - 2.0 |

| Morphine | - | N-Demethylation | Low (≤ 2) |

| Substituted Aryls | - | Aryl Hydroxylation | 0.95 - 1.27 |

Synthesis of Deuterated Standards

The preparation of high-purity deuterated standards is a critical step. Several synthetic strategies are employed, each with its advantages and limitations.

-

Direct H/D Exchange: This method involves the exchange of protons with a deuterium source, such as deuterium oxide (D₂O), often catalyzed by an acid, base, or a metal catalyst.

-

Reduction with Deuterated Reagents: The use of deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) can introduce deuterium atoms at specific positions.

-

Catalytic Deuteration: This involves the use of deuterium gas (D₂) and a metal catalyst, such as palladium on carbon (Pd/C), to reduce double or triple bonds, thereby incorporating deuterium.

-

Synthesis from Deuterated Precursors: Building the molecule from starting materials that are already deuterated allows for precise control over the location of the deuterium labels.

Experimental Protocols

The successful implementation of deuterated standards requires rigorous and well-documented experimental procedures.

General Protocol for LC-MS/MS Sample Preparation (Protein Precipitation)

-

Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, urine) into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the deuterated internal standard working solution (at a known concentration) to each sample, calibrator, and quality control, except for the blank matrix.

-

Vortexing: Vortex each tube for 10-15 seconds to ensure thorough mixing.

-

Protein Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid to each tube.

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1-2 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.

-

Analysis: The sample is now ready for injection into the LC-MS/MS system.

Key Experiments for Bioanalytical Method Validation

A comprehensive validation of the analytical method is crucial to ensure its reliability. The following are key validation experiments:

-

Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

-

Matrix Effect: Evaluate the effect of co-eluting matrix components on the ionization of the analyte and the internal standard.

-

Recovery: Measure the efficiency of the extraction procedure.

-

Stability: Assess the stability of the analyte and internal standard in the biological matrix under various storage and handling conditions.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the Graphviz DOT language, illustrate key workflows and decision-making processes related to the use of deuterated standards.

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Caption: Decision tree for selecting an appropriate internal standard.

Caption: Workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).

Conclusion

Deuterated internal standards are an indispensable component of modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the analyte throughout the analytical process provides a level of accuracy and precision that is difficult to achieve with other types of internal standards. While considerations such as the potential for isotopic effects and the cost of synthesis must be taken into account, the benefits of using deuterated standards in terms of data quality and reliability are undeniable. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated standards are essential for generating robust and defensible quantitative data.

References

l-Gatifloxacin-d4 CAS number and molecular formula

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with l-Gatifloxacin-d4. It provides core information on its chemical properties, alongside its unlabeled counterpart, Gatifloxacin, and outlines relevant experimental methodologies.

Core Compound Identification

This compound is the deuterated form of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The incorporation of four deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies.

Physicochemical Properties

The key identifiers and molecular properties of this compound and Gatifloxacin are summarized below for easy comparison.

| Property | This compound | Gatifloxacin |

| CAS Number | 1190043-25-4 | 112811-59-3 |

| Molecular Formula | C₁₉H₁₈D₄FN₃O₄ | C₁₉H₂₂FN₃O₄ |

| Molecular Weight | 379.42 g/mol | 375.39 g/mol |

| IUPAC Name | 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |

| Synonyms | [2H4]-Gatifloxacin, Gatifloxacin-d4 | Tequin, Zymar, Gatiflo |

| Appearance | White to Off-White Solid | White to pale yellow crystalline powder |

| Melting Point | Not specified | 182-185 °C |

| Solubility | pH dependent | pH dependent |

Mechanism of Action

Gatifloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][3] The inhibition of these enzymes leads to the disruption of the superhelical structure of bacterial DNA, ultimately resulting in cell death. Gatifloxacin possesses a high affinity for bacterial DNA gyrase, approximately 100 times greater than for its mammalian counterpart, which contributes to its selective toxicity.

Experimental Protocols

Synthesis of Gatifloxacin

While the specific protocol for this compound is proprietary to manufacturers of stable isotope-labeled compounds, the synthesis of the parent compound, Gatifloxacin, is well-documented. A common synthetic route involves the nucleophilic substitution of 2-methylpiperazine onto a quinolone core.

Materials:

-

1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid

-

2-methylpiperazine

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Acetonitrile

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 2-methylpiperazine in DMSO.

-

Heat the mixture to approximately 55°C.

-

Add 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid to the heated mixture in portions over several hours.

-

Maintain the reaction at 55°C for approximately 24 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture.

-

Add water to precipitate the crude Gatifloxacin.

-

Further cool the mixture to facilitate complete precipitation.

-

Filter the resulting solid and wash with acetonitrile.

-

Dry the product under a vacuum to yield Gatifloxacin.

Further purification can be achieved by recrystallization from a suitable solvent like methanol to obtain high-purity Gatifloxacin.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative determination of Gatifloxacin in bulk drug and pharmaceutical formulations.

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Disodium hydrogen phosphate buffer

-

Orthophosphoric acid

-

Purified water

Chromatographic Conditions:

-

Mobile Phase: A mixture of disodium hydrogen phosphate buffer and acetonitrile (e.g., 75:25, v/v), with the pH adjusted to 3.3 using orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 293 nm.

-

Column Temperature: Ambient (e.g., 25 ± 2 °C).

-

Injection Volume: As required by the specific assay.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh a known amount of Gatifloxacin reference standard and dissolve it in the mobile phase to achieve a specific concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve over a suitable concentration range (e.g., 4.0–40 µg/mL).

-

Sample Preparation: Extract the drug from the formulation (e.g., tablets, eye drops) using the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm membrane filter before injection.

Applications in Research

This compound is primarily used as an internal standard in analytical and bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Gatifloxacin in biological matrices like plasma and tissue samples. Its use is critical for pharmacokinetic, drug metabolism, and bioequivalence studies, where precise measurement of the parent drug is essential.

References

The Deuterium Switch: A Technical Guide to the Application of Deuterated Compounds in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pursuit of enhanced therapeutic profiles is a constant endeavor. A key strategy that has gained significant traction is the selective incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules. This "deuterium switch" is a subtle yet powerful modification that can profoundly alter a drug's metabolic fate, leading to improved pharmacokinetic properties, enhanced safety, and greater efficacy.[1][2]

The foundational principle behind this strategy is the Kinetic Isotope Effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, enzymatic reactions that involve the cleavage of this bond as the rate-limiting step proceed more slowly.[3][4] By strategically replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the metabolic degradation of a drug can be attenuated. This can result in a longer drug half-life, increased systemic exposure, the potential for lower or less frequent dosing, and a reduction in the formation of toxic metabolites.[2]

The first deuterated drug to receive FDA approval, deutetrabenazine, in 2017, marked a significant milestone, validating this approach. This was followed by other approvals, including deucravacitinib, underscoring the growing importance of this strategy in pharmaceutical development. This technical guide provides an in-depth overview of the applications of deuterated compounds in pharmaceutical research, detailing the underlying principles, quantitative comparisons of pharmacokinetic data, detailed experimental protocols, and the impact on metabolic and signaling pathways.

Core Principles and Advantages of Deuteration

The substitution of hydrogen with deuterium offers a multitude of advantages in drug design, primarily stemming from the kinetic isotope effect.

-

Improved Metabolic Stability: By slowing the rate of metabolism, particularly cytochrome P450 (CYP) enzyme-mediated oxidation, deuteration can significantly increase a drug's half-life (t½) and mean residence time (MRT).

-

Enhanced Pharmacokinetic Profile: The increased metabolic stability translates to higher plasma concentrations (Cmax) and greater overall drug exposure (Area Under the Curve - AUC). This can lead to a more favorable dosing regimen, improving patient compliance.

-

Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting." This can be leveraged to reduce the formation of undesirable or toxic metabolites, thereby improving the safety profile of a drug.

-

Increased Therapeutic Efficacy: A more stable and prolonged exposure to the active form of a drug can lead to improved therapeutic outcomes.

-

Stabilization of Chiral Centers: Deuteration can be employed to enhance the stability of stereogenic centers in chiral drugs, preventing their interconversion and ensuring the desired therapeutic effect of a specific enantiomer.

Quantitative Pharmacokinetic Data: Deuterated vs. Non-Deuterated Compounds

The impact of deuteration on pharmacokinetics is best illustrated through a quantitative comparison of key parameters. The following tables summarize data from clinical and preclinical studies for several deuterated drugs and their non-deuterated counterparts.

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single Dose)

| Parameter | Deutetrabenazine (d6-Tetrabenazine) | Tetrabenazine | Fold Change |

| Total Active Metabolites (α+β-HTBZ) | |||

| Cmax (ng/mL) | ~25 | ~40 | ~0.63 |

| AUC₀-∞ (ng·h/mL) | ~500 | ~250 | ~2.0 |

| t½ (h) | ~9-11 | ~4-8 | ~2.0 |

| α-HTBZ | |||

| Cmax (ng/mL) | ~12 | ~15 | ~0.8 |

| AUC₀-∞ (ng·h/mL) | ~250 | ~120 | ~2.1 |

| t½ (h) | ~9 | ~5 | ~1.8 |

| β-HTBZ | |||

| Cmax (ng/mL) | ~13 | ~25 | ~0.52 |

| AUC₀-∞ (ng·h/mL) | ~250 | ~130 | ~1.9 |

| t½ (h) | ~11 | ~7 | ~1.6 |

Table 2: Comparative Pharmacokinetic Parameters of Deucravacitinib (Deuterated) vs. a Non-Deuterated Analog

| Parameter | Deucravacitinib | Non-Deuterated Analog |

| Single Dose (Healthy Chinese Subjects) | ||

| Cmax (ng/mL) | 45 (at 6 mg) | Not directly compared in this study |

| AUC₀-τ (ng·h/mL) | 473 (at 6 mg) | Not directly compared in this study |

| t½ (h) | ~10 | Not directly compared in this study |

| In Vitro Metabolism (Human Liver Microsomes) | ||

| Formation of M11 (Oxidative Metabolite) | Lower rate | Higher rate |

| Formation of M12 (N-demethylated Metabolite) | Not detectable | Formed at a higher rate |

Table 3: Comparative Pharmacokinetic Parameters of d9-Methadone and Methadone in Mice (Single IV Dose)

| Parameter | d9-Methadone | Methadone | Fold Change |

| Cmax (ng/mL) | ~1,100 | ~250 | ~4.4 |

| AUC₀-₈h (ng·h/mL) | ~1,900 | ~330 | ~5.7 |

| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~0.19 |

| Brain-to-Plasma Ratio | 0.35 ± 0.12 | 2.05 ± 0.62 | ~0.17 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of deuterated compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound and its deuterated analog.

Materials:

-

Test compounds (non-deuterated and deuterated stocks, e.g., 1 mM in DMSO)

-

Pooled liver microsomes (e.g., human, rat)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive control compounds (known to be metabolized by Phase I enzymes)

-

Quenching solution (e.g., cold acetonitrile containing an internal standard)

-

96-well plates

-

Incubator/shaker

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

-

Prepare working solutions of the test compounds and positive control by diluting the stock solutions in buffer to the final desired concentration (e.g., 1 µM).

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

-

Incubation:

-

In a 96-well plate, add the microsomal suspension to the appropriate wells.

-

Add the test compound working solutions and positive control to their respective wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).

-

Incubate the plate at 37°C with constant shaking.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw aliquots from the incubation mixture.

-

Immediately quench the reaction by adding the aliquots to wells containing the cold quenching solution.

-

-

Sample Processing and Analysis:

-

Vortex the plate to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

Determine the slope of the linear portion of this curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

-

Compare the t½ and CLint values between the deuterated and non-deuterated compounds.

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance) of a test compound and its deuterated analog following oral administration.

Materials:

-

Male Sprague Dawley rats or CD-1 mice

-

Test compound and its deuterated analog formulated for oral administration

-

Oral gavage needles

-

Blood collection supplies (e.g., tubes with anticoagulant)

-

Centrifuge

-

Freezer for plasma storage (-80°C)

-

LC-MS/MS system

Procedure:

-

Dosing and Sampling:

-

Fast the animals overnight before dosing.

-

Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of animals. A crossover design with an adequate washout period can also be used.

-

Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) via an appropriate route (e.g., tail vein, retro-orbital sinus).

-

-

Plasma Preparation:

-

Process the blood samples to obtain plasma by centrifugation.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug (and any major metabolites) in plasma.

-

Use a deuterated analog as the internal standard.

-

-

Sample Analysis:

-

Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) from the plasma concentration-time data for both the deuterated and non-deuterated compounds.

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Signaling and Metabolic Pathways

The strategic placement of deuterium can significantly alter metabolic pathways and, consequently, the downstream signaling events.

Metabolic Pathway of Tetrabenazine

Tetrabenazine is extensively metabolized by carbonyl reductases to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are then further metabolized, primarily by the CYP2D6 enzyme, to less active O-demethylated metabolites. The deuteration of the two methoxy groups in deutetrabenazine slows down the CYP2D6-mediated O-demethylation, leading to a longer half-life of the active metabolites.

References

Methodological & Application

Application Note: High-Throughput Analysis of Gatifloxacin in Human Plasma Using L-Gatifloxacin-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gatifloxacin in human plasma. The method utilizes L-Gatifloxacin-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. The method has been validated for linearity, precision, accuracy, and recovery.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate and reliable quantification of Gatifloxacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the determination of Gatifloxacin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Gatifloxacin reference standard

-

This compound (CAS: 1190043-25-4)

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Gatifloxacin in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

-

Prepare working standard solutions of Gatifloxacin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a concentration range for the calibration curve.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the Gatifloxacin working standard solutions to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, and 750 ng/mL).

Sample Preparation Protocol:

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

| Ion Source Gas 1 | 55 psi |

| Ion Source Gas 2 | 60 psi |

Multiple Reaction Monitoring (MRM) Transitions:

Based on the known molecular weights and common fragmentation patterns of fluoroquinolones, the following MRM transitions are proposed:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Gatifloxacin | 376.2 | 332.2 | 25 |

| 261.1 | 35 | ||

| This compound | 380.2 | 336.2 | 25 |

| 265.1 | 35 |

Note: The optimal collision energies should be determined empirically on the specific instrument being used.

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Linearity:

The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low | 3 | < 10 | < 10 | 95 - 105 | 95 - 105 |

| Medium | 75 | < 10 | < 10 | 98 - 102 | 98 - 102 |

| High | 750 | < 8 | < 8 | 97 - 103 | 97 - 103 |

Recovery:

The extraction recovery of Gatifloxacin and this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

| Analyte | Recovery (%) |

| Gatifloxacin | > 85 |

| This compound | > 85 |

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Gatifloxacin in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for high-throughput bioanalysis in clinical and research settings.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of Gatifloxacin.

Caption: Proposed fragmentation pathway for Gatifloxacin and this compound.

Application Notes and Protocols for the Bioanalytical Method of Gatifloxacin using l-Gatifloxacin-d4

Introduction

Gatifloxacin is a broad-spectrum fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] To accurately determine its concentration in biological matrices for pharmacokinetic studies, a robust and reliable bioanalytical method is essential. This document outlines a detailed protocol for the quantification of Gatifloxacin in human plasma using a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, l-Gatifloxacin-d4, ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects.[2]

Experimental Protocols

Preparation of Solutions

1.1. Stock Solutions:

-

Prepare primary stock solutions of Gatifloxacin and this compound in a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 1 mg/mL.

-

Store the stock solutions at 2-8°C in amber-colored vials to prevent photodegradation.

1.2. Working Standard Solutions:

-

Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for spiking into plasma to form the calibration curve.

1.3. Internal Standard (IS) Working Solution:

-

Dilute the this compound stock solution with a 50:50 (v/v) methanol/water mixture to a final concentration of 1 µg/mL. This concentration should be appropriate for the expected analyte levels.[2]

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (blank, calibration standard, or study sample), add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for at least 30 seconds.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

3.1. Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., Agilent Zorbax C18, 100 mm × 4.6 mm, 3.5 μm) is suitable for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.2% formic acid in water (A) and methanol (B) can be employed.

-

Flow Rate: A flow rate of 0.65 mL/min is recommended.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.

3.2. Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions (Proposed):

-

Gatifloxacin: Precursor ion (Q1) m/z 376.2 → Product ion (Q3) m/z 332.2

-

This compound: Precursor ion (Q1) m/z 380.2 → Product ion (Q3) m/z 336.2

-

Quantitative Data Summary

The following tables summarize the expected validation parameters for the bioanalytical method of Gatifloxacin.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1.56 - 400 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x² |

Table 2: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Lower Limit of Quantification (LLOQ) | 1.56 | < 15% | < 15% | ± 20% |

| Low Quality Control (LQC) | 5 | < 15% | < 15% | ± 15% |

| Medium Quality Control (MQC) | 150 | < 15% | < 15% | ± 15% |

| High Quality Control (HQC) | 350 | < 15% | < 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Gatifloxacin | 85 - 115% | 85 - 115% |

| This compound | 85 - 115% | 85 - 115% |

Table 4: Detection and Quantification Limits

| Parameter | Value (ng/mL) |

| Limit of Detection (LOD) | 0.5 |

| Lower Limit of Quantification (LLOQ) | 1.56 |

Visualization of Experimental Workflow

Caption: Workflow for the bioanalytical method of Gatifloxacin in plasma.

References

Application Note: Quantification of Gatifloxacin in Human Plasma by LC-MS/MS using l-Gatifloxacin-d4

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gatifloxacin in human plasma. The use of a stable isotope-labeled internal standard, l-Gatifloxacin-d4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. Accurate measurement of its concentration in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This method utilizes protein precipitation for sample preparation, followed by rapid and selective analysis using LC-MS/MS.

Experimental Workflow

Caption: Workflow for Gatifloxacin analysis in plasma.

Protocols

Materials and Reagents

-

Gatifloxacin reference standard

-

This compound (internal standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Stock and Working Solutions

-

Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve Gatifloxacin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with methanol:water (1:1, v/v) to create calibration standards. Prepare a working solution of this compound by diluting the stock solution.

Sample Preparation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and dilute with ultrapure water as needed.

-

Inject an aliquot of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions and equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Gatifloxacin: m/z 376.2 → 261.0this compound: m/z 380.2 → 265.0 |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350 °C |

| Gas Flow | 9 L/min |

Method Validation Data

The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve

| Parameter | Result |

| Linearity Range | 2 - 500 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 2 | < 15 | < 15 | 85 - 115 |

| Low | 6 | < 10 | < 10 | 90 - 110 |

| Medium | 100 | < 10 | < 10 | 90 - 110 |

| High | 400 | < 10 | < 10 | 90 - 110 |

Data presented are representative and may vary between laboratories.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Gatifloxacin | > 85% | 90 - 110% |

| This compound | > 85% | 90 - 110% |

Logical Relationship of Method Components

Caption: Inter-relationship of analytical components.

Conclusion

This LC-MS/MS method provides a robust and reliable approach for the quantification of Gatifloxacin in human plasma. The use of a deuterated internal standard minimizes potential variability and ensures high-quality data suitable for clinical and research applications.

References

Application Notes and Protocols for Gatifloxacin Analysis Using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Gatifloxacin in biological matrices, specifically utilizing a deuterated internal standard to ensure high accuracy and precision. The protocols described herein cover three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Accurate quantification of Gatifloxacin in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Gatifloxacin-d5, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable results.

Analytical Method Overview

The analytical workflow involves the extraction of Gatifloxacin and the deuterated internal standard from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.

Figure 1: General workflow for the analysis of Gatifloxacin using a deuterated internal standard.

UPLC-MS/MS Parameters

The following table summarizes the typical UPLC-MS/MS conditions for the analysis of Gatifloxacin and its deuterated internal standard.

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometry - Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are recommended for the quantification of Gatifloxacin and Gatifloxacin-d5. The transitions for Gatifloxacin are based on published literature, while the transitions for Gatifloxacin-d5 are predicted based on the expected mass shift.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Gatifloxacin | 376.2 | 332.2 | 0.1 | 30 | 20 |

| 376.2 | 261.1 | 0.1 | 30 | 35 | |

| Gatifloxacin-d5 (IS) | 381.2 | 337.2 | 0.1 | 30 | 20 |

| 381.2 | 261.1 | 0.1 | 30 | 35 |

Note: The optimal cone voltage and collision energy may vary depending on the specific mass spectrometer used and should be optimized accordingly.

Sample Preparation Protocols

Protein Precipitation (PPT) for Plasma Samples

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

-

Human Plasma

-

Gatifloxacin-d5 Internal Standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), ice-cold

-

Methanol

-

Microcentrifuge tubes (1.5 mL)

-

Microcentrifuge

-

Vortex mixer

-

UPLC vials with inserts

Protocol:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Gatifloxacin-d5 IS working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean UPLC vial.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

Application Note: High-Throughput Quantification of Gatifloxacin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Gatifloxacin in human plasma. The assay utilizes l-Gatifloxacin-d4 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Gatifloxacin.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin in biological matrices is essential for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage regimens. LC-MS/MS has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the accuracy and precision of the method.

Experimental

Materials and Reagents

-

Gatifloxacin and this compound reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, analytical grade

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and rapid protein precipitation method was employed for the extraction of Gatifloxacin and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (initial conditions).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was performed on a C18 column with the following parameters:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for detection. The instrument was operated in positive ion mode, and data were acquired in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Optimized for the specific instrument |

The MRM transitions for Gatifloxacin and the proposed transitions for this compound are listed below. The transitions for the internal standard are predicted based on the known fragmentation of Gatifloxacin and the addition of four daltons to the precursor and relevant fragment ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Gatifloxacin | 376.2 | 332.2 | 150 | 25 |

| 376.2 | 261.1 | 150 | 35 | |

| This compound | 380.2 | 336.2 | 150 | 25 |

| (Proposed) | 380.2 | 261.1 | 150 | 35 |

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | S/N ≥ 10, with acceptable precision and accuracy |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) of the nominal concentration |

| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Matrix Effect | Within acceptable limits |

| Recovery | Consistent and reproducible |

| Stability | Analyte stable under various storage and handling conditions |

Sample Chromatogram

A representative chromatogram should show sharp, well-resolved peaks for Gatifloxacin and this compound at their respective retention times, free from interference from endogenous plasma components.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of Gatifloxacin.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Gatifloxacin in human plasma. The use of a deuterated internal standard and a simple sample preparation procedure makes this method well-suited for high-throughput bioanalytical applications, including pharmacokinetic studies and routine therapeutic drug monitoring.

Application of l-Gatifloxacin-d4 in Drug Metabolism and Pharmacokinetic (DMPK) Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical chemistry, providing the highest level of accuracy and precision in quantitative assays. l-Gatifloxacin-d4, a deuterated analog of the fluoroquinolone antibiotic Gatifloxacin, serves as an ideal internal standard for drug metabolism and pharmacokinetic (DMPK) studies of its parent compound. Its near-identical physicochemical properties to Gatifloxacin ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization in mass spectrometry. This co-elution and similar behavior allow for the effective correction of variability that can be introduced during the analytical process, leading to more reliable and robust pharmacokinetic data.

In DMPK studies, this compound is employed to accurately quantify Gatifloxacin concentrations in various biological matrices such as plasma, urine, and tissue homogenates. This is crucial for determining key pharmacokinetic parameters including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, which is the gold standard for its high sensitivity and selectivity.

Gatifloxacin itself is primarily excreted unchanged in the urine, with limited metabolism in humans. However, accurate quantification is still essential to fully characterize its pharmacokinetic profile and to investigate potential drug-drug interactions. The application of this compound as an internal standard helps to minimize the impact of matrix effects, which can suppress or enhance the ionization of the analyte, thereby improving the accuracy of the measured concentrations.

Experimental Protocols

This section provides a detailed methodology for a typical DMPK study involving the quantification of Gatifloxacin in human plasma using this compound as an internal standard via a validated LC-MS/MS method.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions: Prepare a 1 mg/mL stock solution of Gatifloxacin and this compound in a suitable solvent such as methanol.

-

Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL).

-

Calibration Standards: Spike blank human plasma with the Gatifloxacin working solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Quality Control Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Gatifloxacin: m/z 376.2 → 261.1

-

This compound: m/z 380.2 → 265.1 (Note: The d4 isotope will increase the precursor and potentially the product ion mass by 4 Da).

-

-

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Assess interference from endogenous components in the blank matrix.

-

Linearity: Determine the concentration range over which the assay is linear.

-

Accuracy and Precision: Evaluate the closeness of the measured values to the nominal values and the degree of scatter in the data.

-

Recovery: Measure the efficiency of the extraction procedure.

-

Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte and internal standard.

-